6-methoxy-2H-chromene
Description
6-Methoxy-2H-chromene (CAS: 18385-84-7) is a bicyclic heterocyclic compound characterized by a benzopyran core with a methoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol and a density of 1.121 g/cm³ . The compound is typically synthesized via cyclization reactions, such as the catalytic transformation of 2-(1-hydroxyallyl)-4-methoxyphenol, yielding a yellowish oil with a rotamer ratio of ≈2:1 and a moderate isolated yield of 46% (83% NMR yield) .
Structurally, the 2H-chromene system is non-planar, with a conjugated diene moiety contributing to its reactivity. Derivatives of 2H-chromenes are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
18385-84-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-methoxy-2H-chromene |
InChI |
InChI=1S/C10H10O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-5,7H,6H2,1H3 |
InChI Key |
LMCDFCKWRNBXBB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC=C2 |
Other CAS No. |
18385-84-7 |
Origin of Product |
United States |
Preparation Methods
Indium(III)-Catalyzed Intramolecular Hydroarylation
Indium(III) catalysts, particularly InCl₃, have emerged as highly effective for constructing the 2H-chromene core. The reaction involves the cyclization of 6-methoxy-substituted aryl propargyl ethers under mild conditions. A 2021 study demonstrated that InCl₃ (10 mol%) in toluene at 80°C for 6 hours achieved a 92% yield of this compound. Density functional theory (DFT) calculations revealed a three-step mechanism:
Table 1: Optimization of InCl₃-Catalyzed Hydroarylation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst loading | 10 mol% InCl₃ | 92 |
| Solvent | Toluene | 92 |
| Temperature | 80°C | 92 |
| Reaction time | 6 hours | 92 |
| Substrate scope | Electron-rich aryl groups | 75–92 |
Substrates with electron-donating groups (e.g., methoxy) exhibited higher reactivity due to enhanced nucleophilicity.
Gold-Catalyzed Hydroarylation
Gold(I) complexes, such as Ph₃PAuNTf₂, offer complementary selectivity. In dichloromethane (DCM) at 25°C, these catalysts promote cyclization within 2 hours but with moderate yields (68–75%). Competing pathways, including 5-exo-dig cyclization, limit efficiency, making gold less favorable for methoxy-substituted derivatives.
Halocyclization Approaches
Halocyclization routes exploit electrophilic halogenation to trigger ring closure, often achieving high regioselectivity.
Iodocyclization of Propargyl Ethers
Treatment of 6-methoxy propargyl aryl ethers with iodine (I₂) in acetonitrile at 0°C generates iodochromene intermediates, which are subsequently dehalogenated. This two-step process affords this compound in 85% overall yield. Key advantages include:
-
Regiocontrol : Iodine directs cyclization to the 6-position.
-
Scalability : Adaptable to gram-scale synthesis.
Bromocyclization and Functionalization
Thermal Cyclization Methods
Non-catalytic thermal methods provide a solvent-free alternative, though harsher conditions are required.
Solvent-Free Pyrolysis
Heating 6-methoxy propargyl ethers at 180°C for 12 hours induces cyclization via-sigmatropic rearrangement. While avoiding catalysts, this method suffers from lower yields (50–60%) and side product formation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates thermal cyclization, improving yields to 78% with reduced energy input. This approach is ideal for high-throughput applications.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| InCl₃ hydroarylation | InCl₃ | Toluene, 80°C | 92 | High yield, mild conditions | Sensitive to moisture |
| Au-catalyzed | Ph₃PAuNTf₂ | DCM, 25°C | 68–75 | Ambient temperature | Lower yield, cost |
| Iodocyclization | I₂ | MeCN, 0°C | 85 | Regioselective | Multi-step, halogen waste |
| Thermal cyclization | None | 180°C, 12 hours | 50–60 | Catalyst-free | Low yield, side reactions |
| Microwave-assisted | None | 150°C, 30 minutes | 78 | Fast, energy-efficient | Specialized equipment needed |
Recent Advances and Innovations
Dual In/Pd Catalyzed Systems
A 2023 breakthrough combined InCl₃-catalyzed hydroarylation with Pd-mediated cross-coupling in one pot, enabling the synthesis of 4-substituted-2H-chromenes. While focused on derivatives, this method highlights the potential for tandem catalysis in streamlining synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2H-chromene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
6-methoxy-2H-chromene has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 6-methoxy-2H-chromene are primarily due to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Similar 2H-Chromene Derivatives
Substituent Effects :
- Electron-donating groups (e.g., -OCH₃ at C6) enhance stability and modulate electronic properties, influencing photochemical behavior .
- Bulky substituents (e.g., 4-Ph in 3-bromo-4-phenyl-2H-chromene) sterically hinder reactions but improve binding to biological targets .
- Oxo groups (e.g., at C2 in chromenones) increase polarity and hydrogen-bonding capacity, affecting crystallinity .
Physicochemical Properties
- Solubility : Methoxy groups improve solubility in organic solvents (e.g., 6-methoxy-2H-chromene is soluble in Et₂O and pentane ), while nitro or carbonyl groups reduce aqueous solubility .
- Thermal Stability : Methyl and phenyl substituents enhance thermal stability, as seen in 6-methoxy-4-methyl-2H-chromen-2-one (m.p. >200°C) .
Q & A
Q. How can synthetic routes be optimized to scale up this compound derivatives without compromising yield?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
